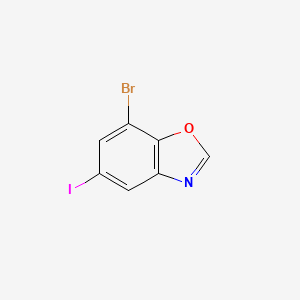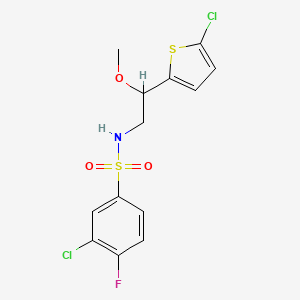
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
One significant application of related compounds involves photodynamic therapy (PDT) for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their potential as Type II photosensitizers in PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them viable for treating cancer through PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Supramolecular Architecture
Another application is found in the study of supramolecular architectures, where benzenesulfonamide derivatives contribute to the formation of complex structures. In particular, the crystal structures of specific benzenesulfonamide compounds have been analyzed for their intermolecular interactions, forming multi-dimensional architectures that have implications for material science and engineering (Rodrigues et al., 2015).
Fluorescent Probes for Zinc Ions
Furthermore, analogues of Zinquin ester, a fluorophore for Zn(II), have been synthesized and characterized, demonstrating the utility of benzenesulfonamide derivatives in creating fluorescent probes. These compounds can form fluorescent complexes with Zn(II), except for specific derivatives, indicating their potential in biochemical assays and imaging techniques (Kimber et al., 2003).
Inhibition of Tumor Growth and Enzymatic Activities
Additionally, certain benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as inhibitors of carbonic anhydrase. These studies reveal that specific derivatives possess interesting cytotoxic activities, suggesting their importance for further anti-tumor activity research. Some compounds have shown strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in developing new therapeutic agents (Gul et al., 2016).
properties
IUPAC Name |
3-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2FNO3S2/c1-20-11(12-4-5-13(15)21-12)7-17-22(18,19)8-2-3-10(16)9(14)6-8/h2-6,11,17H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQCRGMQNNZSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



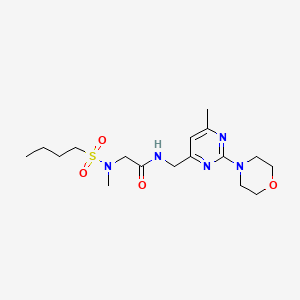

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)
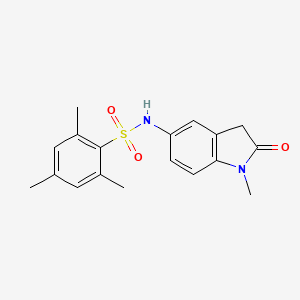
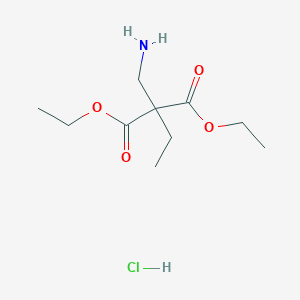

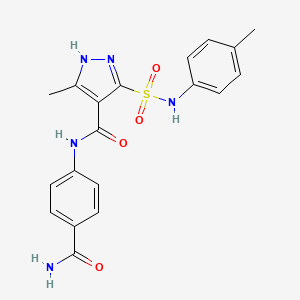
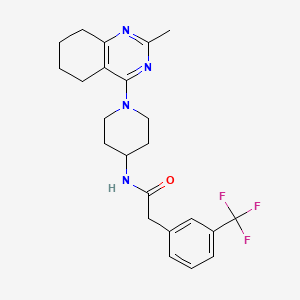
![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)

![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)
